molecular formula C13H19NO2 B14623395 Acetamide, N-[2-(pentyloxy)phenyl]- CAS No. 55792-54-6

Acetamide, N-[2-(pentyloxy)phenyl]-

Cat. No.: B14623395
CAS No.: 55792-54-6
M. Wt: 221.29 g/mol
InChI Key: ZQRDWUAMUJOAHJ-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(pentyloxy)phenyl]- is an organic compound belonging to the acetamide family, characterized by a pentyloxy group (-O-C₅H₁₁) attached to the ortho position (2-position) of a phenyl ring, which is further linked to an acetamide moiety (-NH-CO-CH₃).

Key structural features influencing its properties include:

  • Acetamide backbone: The -NH-CO-CH₃ group enables hydrogen bonding and participation in supramolecular assemblies, which is critical in biological and material systems.

Properties

CAS No.

55792-54-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(2-pentoxyphenyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-3-4-7-10-16-13-9-6-5-8-12(13)14-11(2)15/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15)

InChI Key

ZQRDWUAMUJOAHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis: Alkylation of 2-Hydroxyphenylacetamide

Reaction Mechanism and Substrate Preparation

The most widely documented method involves alkylation of 2-hydroxyphenylacetamide with 1-bromopentane (pentyl bromide) under basic conditions. The acetamide group serves dual purposes:

  • Electron-withdrawing effect : Activates the phenolic oxygen for nucleophilic substitution.
  • Protection of the amine : Prevents unwanted side reactions at the nitrogen.

The reaction proceeds via an SN2 mechanism , where deprotonation of the hydroxyl group by potassium carbonate generates a phenoxide ion, which attacks the electrophilic carbon of pentyl bromide.

Key Reaction Parameters
Parameter Optimal Condition Source
Substrate 2-Hydroxyphenylacetamide
Alkylating Agent 1-Bromopentane (1.0–1.2 equiv)
Base K₂CO₃ (2.5–3.0 equiv)
Solvent Acetone
Temperature 60–70°C (reflux)
Reaction Time 8–12 hours
Yield 75–85%
Substrate Synthesis: Acetylation of 2-Aminophenol

2-Hydroxyphenylacetamide is synthesized by acetylation of 2-aminophenol using acetic anhydride or acetyl chloride:
$$
\text{2-Aminophenol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{2-Hydroxyphenylacetamide} + \text{CH}_3\text{COO}^-
$$

  • Conditions : Pyridine or sodium acetate as base, room temperature, 1–2 hours.
  • Yield : >90%.

Alternative Route: Sequential Acetylation and Alkylation

Stepwise Protection and Functionalization

For laboratories lacking pre-synthesized 2-hydroxyphenylacetamide, a two-step protocol is employed:

  • Acetylation of 2-aminophenol to form 2-acetamidophenol.
  • Alkylation with pentyl bromide.
Advantages Over Single-Step Methods
  • Controlled reactivity : Prevents over-alkylation or side reactions at the amine.
  • Higher purity : Isolating intermediates allows for quality checks.

Optimization Strategies and Comparative Analysis

Solvent and Base Selection

  • Solvent : Acetone outperforms DMF and DMSO due to better solubility of K₂CO₃ and lower boiling point.
  • Base : K₂CO₃ is preferred over NaOH for milder conditions and reduced hydrolysis risk.

Temperature and Reaction Time

  • Reflux (60–70°C) : Balances reaction rate and decomposition risk.
  • Extended durations (10+ hours) : Ensure complete conversion, evidenced by TLC monitoring.

Purification Techniques

Method Conditions Purity
Recrystallization Methanol or ethanol >98%
Column Chromatography Ethyl acetate/hexane (1:4) >99%

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

  • Batch Reactors : 10–100 L capacity, with automated temperature control.
  • Yield Retention : 70–75% at multi-kilogram scale.

Cost-Efficiency Considerations

  • Recycling Solvents : Acetone recovery via distillation reduces costs.
  • Catalyst-Free : Avoids expensive palladium or copper catalysts.

Challenges and Mitigation Strategies

Common Side Reactions

  • O- vs. N-Alkylation : Acetylation minimizes nitrogen reactivity.
  • Elimination : Controlled temperature prevents pentene formation.

Impurity Profiles

  • Major Byproduct : Di-pentyl ether (traces, <2%).
  • Removal : Efficient washing with dilute HCl.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-[2-(pentyloxy)phenyl]- can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: N-oxides of Acetamide, N-[2-(pentyloxy)phenyl]-.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Acetamide, N-[2-(pentyloxy)phenyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its amide functional group.

Industry: In the industrial sector, Acetamide, N-[2-(pentyloxy)phenyl]- is used in the production of polymers and resins. It also finds applications in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(pentyloxy)phenyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pentyloxy group can interact with hydrophobic pockets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogs in Regulatory Contexts

These compounds are subject to significant new use rules (SNURs) under the U.S. EPA, with reporting thresholds set at 90 ppb for PMN P-92-31 (4-isomer) and 30 ppb for nitro- and amino-substituted variants . In contrast, the ortho-substituted variant (target compound) lacks explicit regulatory documentation, suggesting differences in toxicity or usage patterns.

Table 1: Regulatory Comparison of Pentyloxy-Substituted Acetamides
Compound Name Substituent Position CAS/PMN Number EPA Reporting Threshold Key References
N-[4-(pentyloxy)phenyl]acetamide Para (4-position) PMN P-92-31 90 ppb
N-[2-nitro-4-(pentyloxy)phenyl]acetamide Para (nitro-substituent) PMN P-92-32 30 ppb
N-[2-(pentyloxy)phenyl]acetamide Ortho (2-position) Not available Not specified -

Functional Group Variations in Phenoxy Acetamides

Substituted phenoxy acetamides are widely studied for pharmacological activities. For example:

  • 2-(Substituted phenoxy)-N-(bicycloheptyl)acetamides (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives) exhibit anti-inflammatory and analgesic properties, attributed to steric effects from the bicyclic moiety enhancing receptor binding .
  • 2-(2-Methoxyphenoxy)-N-(sulfonylphenyl)acetamide derivatives (e.g., 433315-05-0) demonstrate applications in ionic deep eutectic solvents, where methoxy and sulfonyl groups enhance ionic conductivity .

Comparison with Herbicidal Acetamides

Chloroacetamide herbicides (e.g., alachlor and pretilachlor ) feature chloro and alkyl/aryl substitutions that enhance herbicidal activity by inhibiting fatty acid biosynthesis. For example:

  • Alachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (CAS 15972-60-8) is highly effective against grasses but exhibits groundwater contamination risks .
  • Dimethenamid : 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide (CAS 87674-68-8) is selective for maize crops .

The absence of a chloro or methoxymethyl group in the target compound likely renders it herbicidally inactive, highlighting the critical role of electronegative substituents in agrochemical design.

Pharmacologically Active Acetamides

Melatonin and histamine H₃ receptor ligands, such as N-[2-({3-[5-(1H-imidazol-4-yl)pentyloxy]phenyl}methylamino)ethyl]acetamide, utilize flexible alkyloxy chains to enhance blood-brain barrier penetration. The pentyloxy group in these compounds facilitates hydrophobic interactions with receptor pockets . The target compound’s ortho-substitution may disrupt such interactions compared to para-substituted analogs, reducing binding affinity.

Q & A

How can researchers optimize the synthesis of Acetamide, N-[2-(pentyloxy)phenyl]- to improve yield and purity?

Basic Research Focus : Standard synthesis protocols.
Advanced Research Focus : Reaction condition optimization (e.g., solvent selection, catalyst efficiency).
Methodological Answer :

  • Nucleophilic Substitution : Start with 2-(pentyloxy)aniline and acetylate using acetyl chloride in the presence of a base like pyridine .
  • Green Chemistry Approaches : Replace traditional solvents (e.g., acetonitrile) with ionic liquids to reduce toxicity and improve reaction efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction rates . Monitor reaction progress via TLC and optimize reflux time (e.g., 24–48 hours) to maximize yield .

What advanced spectroscopic and crystallographic techniques are recommended for structural confirmation of Acetamide, N-[2-(pentyloxy)phenyl]-?

Basic Research Focus : Routine characterization (e.g., FTIR, NMR).
Advanced Research Focus : Resolving stereochemical ambiguities or polymorphism.
Methodological Answer :

  • Single-Crystal XRD : Resolve molecular geometry and confirm substituent positioning .
  • 2D NMR (COSY, NOESY) : Assign proton environments and verify spatial proximity of the pentyloxy chain to the acetamide group .
  • Mass Spectrometry (HRMS) : Validate molecular weight and detect isotopic patterns for halogenated derivatives .

How can researchers identify potential biological targets for Acetamide, N-[2-(pentyloxy)phenyl]- in pharmacological studies?

Basic Research Focus : Preliminary cytotoxicity assays.
Advanced Research Focus : Target-specific mechanism elucidation.
Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., cyclooxygenase or kinase domains) based on structural analogs .
  • In Vitro Enzyme Assays : Test inhibition of enzymes like acetylcholinesterase or prostaglandin synthase, referencing protocols for similar acetamide derivatives .
  • Transcriptomic Profiling : Apply RNA sequencing to identify differentially expressed genes in treated cell lines .

What regulatory considerations apply when developing novel applications for Acetamide, N-[2-(pentyloxy)phenyl]-?

Basic Research Focus : Safety data sheet (SDS) compliance.
Advanced Research Focus : EPA Significant New Use Rules (SNURs).
Methodological Answer :

  • SNUR Compliance : Under 15 U.S.C. § 2604, submit a Premanufacture Notice (PMN) if the compound is repurposed for unregistered uses (e.g., agrochemicals) .
  • Toxicology Reporting : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents) to meet EPA requirements .

How should researchers address contradictory data in biological activity studies of Acetamide derivatives?

Basic Research Focus : Replicating initial findings.
Advanced Research Focus : Mechanistic reconciliation using orthogonal assays.
Methodological Answer :

  • Dose-Response Curves : Test varying concentrations (µM–mM range) to identify non-linear effects .
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., colorimetric assays) with cellular viability (e.g., MTT assay) to rule out false positives .
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in structure-activity relationships .

What strategies are recommended for validating purity and stability of Acetamide, N-[2-(pentyloxy)phenyl]- in long-term studies?

Basic Research Focus : HPLC purity checks.
Advanced Research Focus : Degradation pathway analysis.
Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
  • Stability-Indicating Methods : Develop HPLC protocols with photodiode array detection to monitor hydrolytic byproducts (e.g., free aniline derivatives) .
  • Pharmacopeial Standards : Cross-reference USP-NF monographs for acetamide analogs to set acceptance criteria (e.g., ≥98% purity) .

How can researchers conduct a comprehensive patent landscape analysis for Acetamide, N-[2-(pentyloxy)phenyl]-?

Basic Research Focus : Keyword-based patent searches.
Advanced Research Focus : Claim mapping and freedom-to-operate (FTO) analysis.
Methodological Answer :

  • Database Mining : Use Derwent Innovation or Espacenet with queries like "N-[2-(pentyloxy)phenyl]acetamide" in titles/abstracts .
  • Claim Analysis : Identify overlapping claims in synthesis methods (e.g., catalytic processes) or therapeutic uses .
  • FTO Opinion : Partner with legal experts to assess infringement risks, especially for SNUR-listed applications .

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